![molecular formula C24H25N7O4 B2951096 2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920205-83-0](/img/structure/B2951096.png)
2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is an intricate organic compound belonging to a class of molecules known for their potential pharmaceutical applications. Its unique structure, featuring multiple aromatic rings and a triazolopyrimidine core, makes it a subject of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves a multi-step synthesis. A common route includes the following steps:
Formation of 3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine: : This is achieved by a cyclization reaction between a suitable phenyl hydrazine and a pyrimidine derivative.
Linking with piperazine: : The triazolopyrimidine core is then reacted with a piperazine derivative under appropriate conditions to form the intermediate.
Attachment of 2-(4-methoxyphenoxy)ethyl group: : The final step involves the nucleophilic substitution reaction of the intermediate with 2-(4-methoxyphenoxy)ethyl halide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale, considering factors like yield, reaction time, and cost. Batch reactors or continuous flow systems could be employed to ensure efficient production, with meticulous control over reaction parameters such as temperature, pH, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidative transformations, particularly on the methoxyphenyl rings, resulting in the formation of quinones or other oxidized derivatives.
Reduction: : Reduction reactions can target the triazolopyrimidine core or the ketone group, potentially yielding alcohols or reduced nitrogen heterocycles.
Common Reagents and Conditions:
Oxidation: : Reagents like KMnO4, H2O2, or OsO4 under controlled conditions.
Reduction: : Use of reducing agents such as LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: : Friedel-Crafts alkylation or acylation, halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: : Quinones, phenols, or carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Aromatic rings with varying substituents like alkyl, acyl, or halogen groups.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has several noteworthy applications:
Chemistry: : Utilized as a building block for more complex molecular architectures in organic synthesis.
Biology: : Investigated for its binding affinity to certain biological targets, aiding in the understanding of protein-ligand interactions.
Medicine: : Explored for potential pharmacological properties, including anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry: : Used in material science for the development of polymers or as a precursor for specialty chemicals.
Mecanismo De Acción
Mechanism of Effects: The biological activity of 2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is primarily driven by its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, where the compound either inhibits or activates a biochemical pathway.
Molecular Targets and Pathways:
Enzymes: : May act as an inhibitor or substrate, altering enzyme activity.
Receptors: : Can bind to receptor sites, modulating signal transduction pathways.
Nucleic Acids: : Potentially intercalates or binds to DNA/RNA, influencing gene expression.
Comparación Con Compuestos Similares
2-(4-methoxyphenyl)-1-(4-(3-phenyl)-3H-triazolopyrimidine): : Lacks the extended methoxyphenyl ring system.
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone: : Missing the 2-(4-methoxyphenoxy) group.
Analogous triazolopyrimidines: : Share the core structure but vary in the attached substituents.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O4/c1-33-18-6-8-19(9-7-18)35-15-21(32)29-10-12-30(13-11-29)23-22-24(26-16-25-23)31(28-27-22)17-4-3-5-20(14-17)34-2/h3-9,14,16H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCSPCXJPUACCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
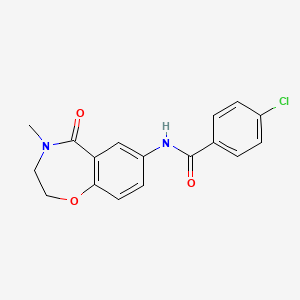
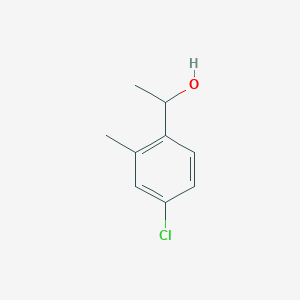
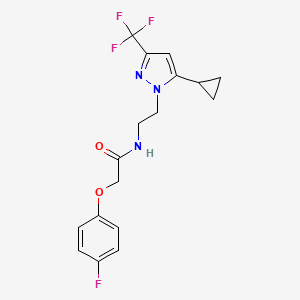
![10-(2-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2951021.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2951022.png)
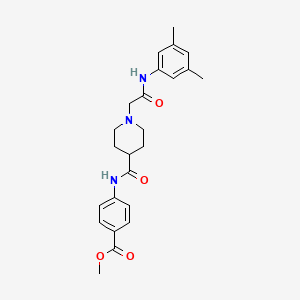
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2951024.png)
![2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2951028.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2951029.png)
![N-(2,5-dimethoxyphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2951030.png)
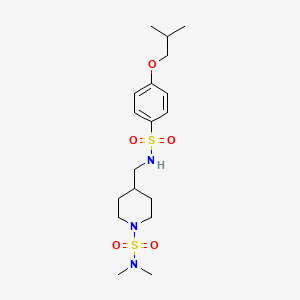
![N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2951033.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2951034.png)
![4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2951036.png)
